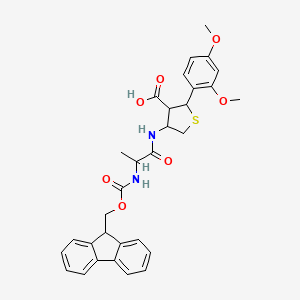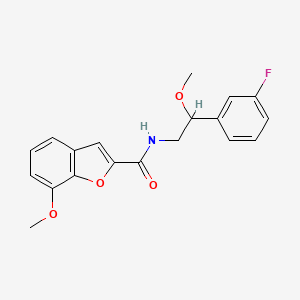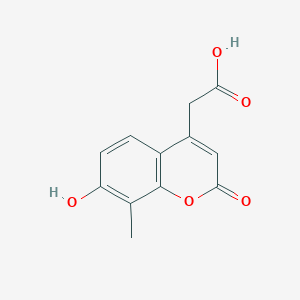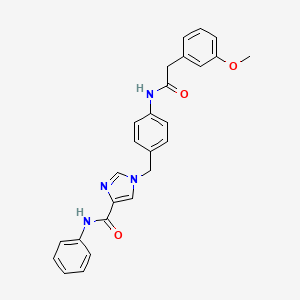
Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH” is a type of pseudoproline dipeptide . It is a white to off-white powder and is used in peptide and solid phase synthesis . The product number is 4096166 and the CAS number is 2022956-37-0 .
Synthesis Analysis
The 2,4-dimethoxyphenyl-pseudothiaproline is compatible with standard Fmoc/tBu protocols and can be cleaved with 80% TFA in DCM . This suggests that it is synthesized using standard peptide synthesis techniques.Molecular Structure Analysis
The molecular formula of “this compound” is C30H30N2O7S . The molecular weight is 562.64 .Physical And Chemical Properties Analysis
“this compound” is a white to off-white powder . It has a molecular weight of 562.64 and a molecular formula of C30H30N2O7S . It should be stored at temperatures less than -10 °C .Aplicaciones Científicas De Investigación
On-Column Labeling Technique and Chiral CE
A novel method has been developed for the on-column labeling of amino acid enantiomers with 9-fluorenylmethyl chloroformate (FMOC), followed by chiral capillary electrophoresis (CE) with a binary chiral selector system and UV detection. This technique has been applied to the successful online labeling and chiral CE separation of amino acids, demonstrating its utility in the quantitative determination of amino acids with limits of detection down to 4.0 μM, allowing for the determination of D-amino acids at ratios of 1:100 (D:L) (Han & Chen, 2007).
Merrifield Peptide Synthesis Studied by NIR FT Raman Spectroscopy
The stepwise solid-phase synthesis of peptides using Fmoc as the N-α-protecting group has been investigated using near-infrared (NIR) Fourier-transform (FT) Raman spectroscopy. This study provides insights into the deprotection of the Fmoc group and the influence of the Fmoc group on the secondary structure of peptides, supporting mainly a β-sheet conformation (Larsen et al., 1993).
Influence of Lipophilicity on Biological Activity
Research into cyclic pseudopeptides has shown the synthesis of compounds utilizing Fmoc or Boc strategy, establishing the role of the side chain for antagonist activity. This study contributes to understanding the relationship between chemical structure and biological function, particularly in the context of receptor antagonism (Quartara et al., 1994).
Photosystem II and Chlorophyll Fluorescence
Investigations into the oxygen evolution of photosystem II (PSII) in barley thylakoids treated with cyclodextrins have provided insights into the relationship between chlorophyll fluorescence induction, Fv/Fm, and oxygen evolution, highlighting the utility of Fmoc-conjugated compounds in studying the photosynthetic process (Sridharan et al., 2002).
Pseudo-Prolines for Accessing "Inaccessible" Peptides
The incorporation of pseudo-prolines as a temporary protection technique in solid-phase peptide synthesis (SPPS) demonstrates the potential to solubilize otherwise sparingly soluble peptides. This advancement offers new possibilities for accessing large peptides and conducting convergent strategies and chemoselective ligation techniques (Mutter et al., 1995).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4-dimethoxyphenyl)-4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]thiolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O7S/c1-17(32-31(37)40-15-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24)29(34)33-25-16-41-28(27(25)30(35)36)23-13-12-18(38-2)14-26(23)39-3/h4-14,17,24-25,27-28H,15-16H2,1-3H3,(H,32,37)(H,33,34)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOTXNPPUPDBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Prop-2-enoyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)piperidine-4-carboxamide](/img/structure/B2722664.png)



![N,N-diethyl-3-[4-(1-methoxypropan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2722668.png)

![Ethyl 2-[(3,4-difluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2722670.png)



![3-allyl-5,6-dimethyl-2-((2-(2-methylindolin-1-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2722679.png)


![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](2-chlorophenyl)methanamine](/img/structure/B2722686.png)